molecular formula C13H18N2O2S B1526159 tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate CAS No. 1343823-07-3

tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate

Cat. No.: B1526159
CAS No.: 1343823-07-3
M. Wt: 266.36 g/mol
InChI Key: ZWHTXZYBQQDBTG-UHFFFAOYSA-N
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Description

tert-Butyl N-[(3-carbamothioylphenyl)methyl]carbamate (CAS: CID 54595891) is a carbamate derivative characterized by a tert-butyl carbamate group attached to a benzyl moiety substituted with a carbamothioyl (-C(=S)NH₂) group at the meta position. Its molecular formula is C₁₃H₁₈N₂O₂S, with a molecular weight of 286.36 g/mol (calculated from ). The compound’s structure includes a thioamide functional group, which distinguishes it from standard carbamates and may confer unique reactivity or biological interactions, such as hydrogen bonding or metal coordination .

Properties

IUPAC Name

tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-13(2,3)17-12(16)15-8-9-5-4-6-10(7-9)11(14)18/h4-7H,8H2,1-3H3,(H2,14,18)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHTXZYBQQDBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antibacterial and neuroprotective effects. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound this compound can be characterized by its molecular formula C13H18N2O3SC_{13}H_{18}N_2O_3S. It features a tert-butyl group, a carbamate moiety, and a phenyl ring substituted with a carbamothioyl group. This unique structure is believed to contribute to its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antibacterial properties and neuroprotective effects.

Antibacterial Activity

Research indicates that similar carbamate derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains. The mechanism involved depolarization of the bacterial cytoplasmic membrane, leading to cell death through disruption of membrane potential .

Activity Target Bacteria Mechanism
AntibacterialMRSA, VREMembrane depolarization
NeuroprotectiveAstrocytes (in vitro)Inhibition of amyloid beta aggregation

Neuroprotective Effects

In vitro studies have shown that certain derivatives of tert-butyl carbamate can inhibit acetylcholinesterase (AChE), which is crucial for preventing neurodegenerative diseases like Alzheimer's. Specifically, one study highlighted that a structurally similar compound exhibited protective activity in astrocytes against amyloid beta-induced toxicity by reducing inflammatory cytokines such as TNF-α and free radicals .

Case Studies

  • Antibacterial Efficacy : A study on arylurea derivatives found that compounds with similar structures to this compound displayed potent antibacterial properties against resistant strains, suggesting that modifications to the carbamate structure could enhance efficacy .
  • Neuroprotection in Alzheimer’s Disease Models : Research involving an in vivo model demonstrated that while certain compounds exhibited moderate protective effects against amyloid beta toxicity in astrocytes, their bioavailability in the brain remained a critical factor influencing their overall efficacy .

Discussion

The biological activity of this compound appears promising based on studies of related compounds. Its potential as an antibacterial agent against resistant strains is particularly noteworthy in light of the growing public health crisis surrounding antibiotic resistance. Additionally, its neuroprotective properties suggest avenues for development in treating neurodegenerative diseases.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Functional Features
tert-Butyl N-[(3-carbamothioylphenyl)methyl]carbamate 3-carbamothioylphenyl C₁₃H₁₈N₂O₂S 286.36 Thioamide (-C(=S)NH₂)
tert-Butyl (4-Bromo-3-methoxybenzyl)carbamate (41g) 4-bromo-3-methoxy C₁₃H₁₇BrNO₃ 322.19 Bromine (electrophilic site), methoxy
tert-Butyl N-(3-sulfamoylphenyl)carbamate 3-sulfamoylphenyl C₁₁H₁₆N₂O₄S 272.32 Sulfonamide (-SO₂NH₂)
tert-Butyl N-[2-amino-1-(3-bromophenyl)ethyl]carbamate 3-bromophenyl, aminoethyl C₁₃H₁₉BrN₂O₂ 315.21 Bromine, primary amine
tert-Butyl N-methanesulfonyl-N-[(3-methoxyphenyl)methyl]carbamate 3-methoxyphenyl, methanesulfonyl C₁₄H₂₁NO₅S 315.39 Sulfonyl (-SO₂), methoxy

Key Observations :

  • Thioamide vs. Sulfonamide/Sulfonyl Groups : The thioamide group in the target compound may exhibit stronger hydrogen-bonding capacity compared to sulfonamides (e.g., ) due to sulfur’s polarizability. However, sulfonyl groups (e.g., ) enhance metabolic stability in drug design.
  • Halogen Substituents : Bromine in compounds like 41g and introduces sites for cross-coupling reactions (e.g., Suzuki-Miyaura in ), whereas the target compound lacks halogens, limiting such reactivity.
  • Amino Groups: Compounds with primary amines (e.g., ) are more nucleophilic than the thioamide-substituted target compound, which may instead act as a metal-binding ligand.

Table 3: Predicted and Experimental Properties

Compound Name Solubility pKa (Predicted) Stability Notes Biological Relevance
This compound Low in water ~10.09 (amino) Sensitive to strong acids/bases Potential enzyme inhibition via thioamide
tert-Butyl (3-sulfamoylphenyl)carbamate Moderate in DMSO 10.09 (sulfonamide) Stable under physiological conditions Sulfonamide-based drug candidates
tert-Butyl N-(3-chloro-4-methylphenyl)carbamate Lipophilic ~8.5 (carbamate) Hydrolyzes under acidic conditions Agrochem intermediate

Property Analysis :

  • The thioamide group in the target compound may reduce aqueous solubility compared to sulfonamide derivatives (e.g., ).
  • Stability under acidic conditions is a concern for tert-butyl carbamates (e.g., ), necessitating careful handling during synthesis.

Research and Application Potential

  • Pharmaceuticals : The thioamide group in the target compound could mimic peptide bonds or inhibit metalloenzymes (e.g., HDACs, as suggested in ).
  • Material Science : Thioamide-containing carbamates may serve as ligands for metal-organic frameworks (MOFs) or catalysts.
  • Limitations : Lack of halogen substituents reduces versatility in cross-coupling reactions compared to brominated analogs (e.g., ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate
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tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate

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